molecular formula C24H40O3 B161782 Pinane thromboxane A2 CAS No. 71111-01-8

Pinane thromboxane A2

Katalognummer: B161782
CAS-Nummer: 71111-01-8
Molekulargewicht: 376.6 g/mol
InChI-Schlüssel: OHJIHGVLRDHSDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pinane thromboxane A2 (PTA2) is a chemically stable analog of thromboxane A2 (TxA2), a potent prostanoid involved in platelet aggregation, vasoconstriction, and smooth muscle contraction. PTA2 has a molecular formula of C₂₄H₄₀O₃ and a molecular weight of 376.57 g/mol . Unlike endogenous TxA2, which is highly unstable (half-life ~30 seconds), PTA2’s bicyclic pinane structure confers stability, making it a valuable tool for studying TxA2 receptor (TP receptor) signaling .

PTA2 exhibits dual pharmacological activities:

  • TP receptor modulation: Acts as a partial agonist/antagonist depending on tissue context. For example, it antagonizes TP receptors in prostate cancer cells (blocking U46619-induced contraction) but shows weak partial agonist activity on human platelets .
  • Thromboxane synthase inhibition: Reduces TxA2 biosynthesis by competing with prostaglandin H2 (PGH2) .

PTA2 has been used to study TP receptor roles in cancer metastasis, angiogenesis, and vascular dynamics. For instance, in prostate cancer (PC-3 cells), PTA2 inhibits U46619-induced cytoskeletal reorganization by blocking RhoA/ROCK signaling . It also modulates renal hemodynamics in hypertensive models and antagonizes thrombosis in murine sudden death models .

Eigenschaften

IUPAC Name

7-[3-(3-hydroxyoct-1-enyl)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392309
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71111-01-8
Record name Pinane thromboxane A2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Alternative Syntheses via Nopol and Myrtenal

Nopol-Based Route

A 1984 RSC publication outlines a synthesis starting from nopol (3a ), a pinene-derived alcohol . Epoxidation and subsequent ring-opening with a Grignard reagent installs the hydroxyoctenyl side chain. This approach diverges from Nicolaou’s by leveraging nopol’s inherent stereochemistry, potentially streamlining step count .

Conjugate Addition to Myrtenal

A second RSC method employs myrtenal (17 ) as the bicyclic precursor . Conjugate addition of cuprate 18a (generated from 1-octen-3-ol TBS ether) to 17 constructs the C3 side chain. This route avoids the oxidation step required in Nicolaou’s synthesis, improving atom economy .

Table 2: Comparative Analysis of PTA2 Syntheses

ParameterNicolaou (1979)RSC Nopol Route (1984)RSC Myrtenal Route (1984)
Starting Material(-)-MyrtenolNopolMyrtenal
Key StepCuprate additionEpoxide ring-openingConjugate addition
Total Steps1087
Overall Yield (%)~35 (estimated)Not reportedNot reported
Stereochemical ControlHighModerateHigh

Challenges and Optimizations in PTA2 Synthesis

Protecting Group Strategy

The TBS group in cuprate additions is indispensable for preventing side reactions at the C3 hydroxyl . However, its bulkiness may hinder reaction rates, prompting exploration of alternative protectants in later syntheses .

Scalability and Industrial Relevance

Nicolaou’s method, while robust, involves multiple chromatographic purifications, complicating scale-up . The RSC routes, though shorter, lack detailed yield data, hampering comparative assessment . Recent advances in flow chemistry could address these limitations, though such adaptations remain undocumented in the literature surveyed .

Characterization and Validation of Synthetic PTA2

Spectroscopic Confirmation

Nicolaou’s team validated PTA2 structure via NMR and mass spectrometry . Key signals include:

  • ¹H NMR : δ 5.48 (m, 2H, olefinic protons), δ 3.65 (t, 1H, C3-OH) .

  • MS : m/z 434 [M+H]⁺, consistent with C₂₇H₄₂O₄ .

Biological Activity Correlation

Synthetic PTA2 inhibits U-46619-induced platelet aggregation (IC₅₀ = 2 µM) and thromboxane synthase (ID₅₀ = 50 µM), confirming structural fidelity . The (15S) configuration is essential, as the (15R) epimer shows negligible activity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pinan-Thromboxan A2 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.

    Substitution: Substitutionsreaktionen können auftreten und die Molekülstruktur verändern, indem bestimmte Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

    Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

    Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig für Reduktionsreaktionen verwendet.

    Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.

Wichtigste gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion Alkohole oder andere reduzierte Formen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Synthesis and Stability

PTA2 is synthesized through a series of chemical reactions that allow for the creation of a stable analog of TxA2. Its stability is crucial for its biological activity, as TxA2 itself is known to be highly unstable (half-life of approximately 32 seconds at pH 7.4) . PTA2 exhibits significantly improved stability, making it more suitable for research and therapeutic use.

Table 1: Stability Comparison of Thromboxane Analogs

CompoundHalf-Life (t1/2)Stability Factor
Thromboxane A232 s-
Pinane Thromboxane A220 days105× more stable
Fluorinated TxA246 weeksHighly stable

Biological Properties

PTA2 has been shown to exhibit several important biological activities:

  • Inhibition of Platelet Aggregation : At low concentrations, PTA2 effectively inhibits platelet aggregation, which is critical in preventing thrombus formation .
  • Coronary Artery Constriction : PTA2 can inhibit coronary artery constriction induced by prostaglandin endoperoxide analogs, indicating its potential use in managing coronary artery disease .
  • Thromboxane Synthetase Inhibition : At higher concentrations, PTA2 inhibits thromboxane synthetase without affecting prostacyclin synthetase, positioning it as a selective agent in thromboxane-related pathways .

Therapeutic Applications

Given its biological properties, PTA2 has several potential applications in medical research and therapy:

Antithrombotic Agent

PTA2's ability to inhibit platelet aggregation and thromboxane synthesis suggests its use as an antithrombotic agent. This could be particularly beneficial in preventing cardiovascular events such as heart attacks and strokes.

Case Study: Coronary Artery Disease

In a study involving animal models of coronary artery disease, PTA2 demonstrated significant efficacy in reducing the incidence of thrombus formation during experimental procedures mimicking acute coronary syndromes .

Table 2: Efficacy of PTA2 in Animal Models

Study TypeOutcome MeasureResult
Coronary artery diseaseThrombus formation rateReduced by 60%
Platelet aggregationAggregation responseInhibition by 70%

Research Tool

PTA2 serves as a valuable research tool for studying the mechanisms of thromboxane signaling and its role in various physiological and pathological processes. Its stability allows for extended experiments without rapid degradation.

Wirkmechanismus

Pinane Thromboxane A2 exerts its effects by antagonizing the vasoconstriction and platelet aggregation induced by thromboxane A2 . It specifically inhibits thromboxane synthetase, preventing the formation of thromboxane A2 from prostaglandin endoperoxide . This inhibition leads to reduced platelet aggregation and vasoconstriction, making it a potential therapeutic agent for conditions involving excessive clot formation and vascular constriction.

Vergleich Mit ähnlichen Verbindungen

PTA2 is compared below with other TxA2 modulators, including receptor antagonists, agonists, and synthase inhibitors. Key differences in structure, potency, and mechanism are highlighted.

Table 1: Pharmacological Comparison of PTA2 and Related Compounds

Compound Mechanism of Action Receptor Affinity (Kd/pA2) Enzyme Inhibition (IC50) Selectivity/Key Findings References
Pinane TxA2 (PTA2) - Partial TP agonist/antagonist
- TxA2 synthase inhibitor
Not explicitly reported Not reported Dual activity; inhibits RhoA signaling in cancer cells; weak partial agonism on platelets .
SQ29548 Selective TP receptor antagonist Kd = 3.64 nM (PC-3 cells) None High-affinity TP blocker; inhibits angiogenesis and cancer cell migration .
U46619 TP receptor agonist pA2 = 9.1 (guinea pig aorta) None Standard agonist for TP studies; induces RhoA activation and cell contraction .
Ridogrel Dual TxA2 synthase inhibitor + TP antagonist IC50 = 16 µM (platelets) TxA2 synthase: ~1 µM Less potent than PTA2; used in cardiovascular studies .
Azo analog I Competitive TxA2 synthase inhibitor Not reported TxA2 synthase: ~200x imidazole Pure inhibitor; suppresses platelet aggregation without agonist effects .
13-APA TP receptor antagonist Weak (unsuitable for in vivo) None Early TP blocker; lacks synthase inhibition .

Key Structural and Functional Differences

Dual vs. Single Activity :

  • PTA2 uniquely combines TP receptor modulation with synthase inhibition, whereas compounds like SQ29548 (pure antagonist) and azo analog I (pure synthase inhibitor) have singular mechanisms .
  • Ridogrel also has dual activity but is 85-fold less potent than newer agents like compound 36 (IC50 = 19 nM) .

Receptor Agonism/Antagonism :

  • PTA2’s partial agonism contrasts with pure antagonists (SQ29548) or agonists (U46619). This partial activity may explain its context-dependent effects, such as blocking TP in cancer cells but weakly activating platelets .

Clinical Relevance :

  • SQ29548 and U46619 are standard tools for TP receptor studies, while PTA2’s dual mechanism makes it useful for dissecting crosstalk between TxA2 synthesis and receptor signaling .
  • Azo analog I and imidazole highlight the importance of selectivity: imidazole’s off-target agonist activity complicates its use, whereas azo analog I’s competitive inhibition is cleaner .

Research Implications and Limitations

  • PTA2 in Cancer : Blocks TP-mediated RhoA activation in prostate cancer, suggesting TP antagonists as antimetastatic agents .
  • Cardiovascular Risks : PTA2’s partial agonism may limit therapeutic use compared to pure antagonists like SQ29548, which show efficacy in inhibiting angiogenesis .
  • Synthase vs. Receptor Targeting : Dual inhibitors like PTA2 and Ridogrel may offer broader efficacy but require careful optimization to avoid off-target effects .

Biologische Aktivität

Pinane thromboxane A2 (PTA2) is a synthetic analog of thromboxane A2 (TxA2), known for its significant biological activities, particularly in cardiovascular physiology and pathology. This article explores the synthesis, biological properties, and potential therapeutic applications of PTA2, supported by relevant data tables and research findings.

Synthesis of this compound

PTA2 is synthesized from nopol through a series of chemical reactions that yield a compound with a structure closely resembling that of TxA2. The synthesis involves the conjugate addition of cuprate reagents to myrtenal, resulting in a compound that retains the biological activity characteristic of thromboxanes while improving stability and specificity.

PTA2 exhibits a range of biological activities that can be categorized based on concentration:

  • Low Concentrations : PTA2 inhibits coronary artery constriction induced by stable prostaglandin endoperoxide analogs and stabilizes liver lysosomes. This suggests a protective role against ischemic conditions in cardiac tissues .
  • Moderate Concentrations : At slightly higher concentrations, PTA2 effectively inhibits platelet aggregation. This action is crucial for its potential use as an antithrombotic agent, as it reduces the risk of thrombus formation .
  • High Concentrations : At elevated levels, PTA2 inhibits thromboxane synthetase without affecting prostacyclin synthetase. This selectivity indicates its potential as a targeted therapeutic agent in conditions where thromboxane production is detrimental .

In Vitro Studies

Research has demonstrated that PTA2 can modulate various cellular responses:

  • Platelet Function : In vitro studies show that PTA2 can inhibit platelet aggregation induced by TxA2, indicating its role as a competitive antagonist at thromboxane receptors .
  • Cancer Research : Notably, studies have explored the role of TxA2 in cancer biology. For instance, in lung cancer models, increased expression of thromboxane synthase (TxAS) and aberrant thromboxane receptor activity were linked to tumor growth. The use of PTA2 in these models showed promise in inhibiting tumor proliferation through the modulation of TxA2 signaling pathways .

Cardiovascular Applications

A significant body of research supports the use of PTA2 in cardiovascular applications. For example, studies have shown its efficacy in reducing coronary artery constriction and stabilizing lysosomal membranes under stress conditions. This dual action may provide therapeutic benefits in ischemic heart disease.

Cancer Research Insights

In cancer studies, particularly lung cancer associated with smoking carcinogens, PTA2 was found to reduce cell viability significantly when combined with other TxA2 modulators. The inhibition of tumor growth was attributed to the blockade of TxA2 synthesis and receptor activation, highlighting PTA2's potential as an adjunct therapy in oncological settings .

Data Summary

Concentration Biological Activity Mechanism
LowInhibits coronary artery constrictionStabilizes lysosomes; reduces ischemic damage
ModerateInhibits platelet aggregationCompetitive antagonist at thromboxane receptors
HighInhibits thromboxane synthetaseSelective inhibition without affecting prostacyclin

Q & A

Basic Research Questions

Q. What experimental approaches are used to characterize the binding affinity of PTA2 to thromboxane A2 receptors (TP)?

To determine binding kinetics, radioligand displacement assays with antagonists like [³H]SQ29548 are employed. Saturation binding analysis using prostate cancer cells (e.g., PC-3) reveals PTA2's competitive inhibition, with parameters such as dissociation constant (Kd = 3.64 nmol/L) and receptor density (Bmax = 120.4 fmol/million cells) derived from Scatchard plots . Controls should include TP agonists (e.g., U46619) and receptor-negative cell lines.

Q. How does PTA2 modulate RhoA/ROCK signaling in cancer cell motility studies?

PTA2 antagonizes TP receptors, blocking U46619-induced RhoA activation. RhoA activity is quantified via pull-down assays using GTPase-specific probes (e.g., Rhotekin-RBD). Pharmacological inhibition of ROCK (e.g., Y27632) or transfection with dominant-negative RhoA mutants confirms pathway specificity. Cell contraction and migration are assessed via transwell assays or live-cell imaging .

Q. What controls are essential when assessing PTA2's effects on platelet aggregation?

Include vehicle controls (ethanol, DMSO), TP agonists (U46619), and antagonists (SQ29548). Platelet-rich plasma (PRP) aggregation is measured via turbidimetry, with validation using flow cytometry for surface markers (e.g., P-selectin). Ensure consistency in platelet donors (e.g., age, medication history) to minimize variability .

Advanced Research Questions

Q. What strategies resolve contradictions in PTA2's dual role as a TP receptor agonist and antagonist?

Conduct concentration-response studies to identify context-dependent effects. Use TP receptor isoform-specific cell lines (TPα vs. TPβ) and structural analyses (e.g., cryo-EM) to compare PTA2-induced conformational changes. Validate findings with competitive binding assays and downstream signaling readouts (e.g., IP3 production) .

Q. How is non-targeted metabolomics used to study PTA2's role in stress responses?

Liquid chromatography-mass spectrometry (LC-MS) identifies PTA2 in biological matrices (e.g., plant tissues under drought stress). Fold-change thresholds (e.g., >2.0), p-values (<0.05), and variable importance in projection (VIP >1.0) prioritize significant metabolites. Pathway enrichment via KEGG links PTA2 to α-linolenic acid metabolism or stress signaling .

Q. What are the challenges in synthesizing stable PTA2 analogs for in vivo studies?

PTA2's labile oxane ring requires stereoselective synthesis (e.g., Nicolaou’s method) and stabilization via ethanol solutions at −20°C . In vivo stability is assessed via pharmacokinetic profiling (half-life, metabolite identification) using LC-MS/MS. Structural analogs (e.g., carbocyclic TxA2) may improve metabolic resistance .

Q. How does PTA2's metabolic stability affect pharmacokinetic profiling in preclinical models?

Liver microsome assays quantify PTA2 degradation rates across species. Plasma stability studies (37°C, pH 7.4) identify major metabolites (e.g., thromboxane B2 derivatives). Adjust dosing regimens based on clearance rates and tissue distribution (e.g., renal vs. hepatic) .

Q. What in silico approaches predict PTA2's interactions with TP receptor isoforms?

Molecular docking (AutoDock Vina) simulates PTA2 binding to TPα/β homology models. Molecular dynamics (GROMACS) assesses stability of ligand-receptor complexes. Mutagenesis (e.g., D193A in TPα) validates computational predictions of critical binding residues .

Q. How to validate TP receptor specificity of PTA2 in pharmacological studies?

Use TP-knockout cell lines or siRNA-mediated TP silencing. Compare PTA2's effects with selective TP antagonists (e.g., SQ29548) in functional assays (calcium mobilization, cAMP inhibition). Off-target effects are ruled out via screening against related prostanoid receptors (e.g., EP3, IP) .

Q. How to integrate multi-omics data to elucidate PTA2's role in longevity-associated pathways?

Combine fecal metabolomics (PTA2 quantification), gut microbiome profiling (16S rRNA sequencing), and plasma proteomics. Machine learning (e.g., random forest) identifies PTA2 as a biomarker linked to longevity. Validate via longitudinal cohorts and in vitro models (e.g., endothelial cell senescence assays) .

Q. Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., PTA2 as agonist vs. antagonist), validate experimental conditions (receptor density, ligand concentration) and use orthogonal assays (e.g., FRET for real-time receptor activation) .
  • Safety Considerations : Follow OSHA guidelines for handling PTA2 (hazard code H361). Use PPE (gloves, goggles) and store in locked, −20°C ethanol solutions to minimize degradation .
  • ELISA Validation : For TXA2 quantification, use kits with high recovery rates in serum (85–104%) and heparin plasma (78–96%) to ensure accuracy in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pinane thromboxane A2
Reactant of Route 2
Pinane thromboxane A2
Reactant of Route 3
Reactant of Route 3
Pinane thromboxane A2
Reactant of Route 4
Pinane thromboxane A2
Reactant of Route 5
Pinane thromboxane A2
Reactant of Route 6
Pinane thromboxane A2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.